4-Chloro-5-nitro-2-phenylpyridine

Medicinal Chemistry Drug Design Lipophilicity

4-Chloro-5-nitro-2-phenylpyridine (CAS 1805647-68-0) is a nitrated and chlorinated phenylpyridine derivative with a molecular formula of C11H7ClN2O2 and a molecular weight of 234.64 g/mol. This compound belongs to the class of nitropyridines and features a unique 2,4,5-trisubstitution pattern on the pyridine ring.

Molecular Formula C11H7ClN2O2
Molecular Weight 234.64 g/mol
Cat. No. B13138634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-nitro-2-phenylpyridine
Molecular FormulaC11H7ClN2O2
Molecular Weight234.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C(=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C11H7ClN2O2/c12-9-6-10(8-4-2-1-3-5-8)13-7-11(9)14(15)16/h1-7H
InChIKeyDQKOCFCJFHWBBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-nitro-2-phenylpyridine: A 2,4,5-Trisubstituted Pyridine Intermediate for Precision Synthesis


4-Chloro-5-nitro-2-phenylpyridine (CAS 1805647-68-0) is a nitrated and chlorinated phenylpyridine derivative with a molecular formula of C11H7ClN2O2 and a molecular weight of 234.64 g/mol . This compound belongs to the class of nitropyridines and features a unique 2,4,5-trisubstitution pattern on the pyridine ring. Its structure combines a chloro group at the 4-position, a nitro group at the 5-position, and a phenyl group at the 2-position. This precise substitution pattern is critical for its role as a versatile synthetic intermediate in the preparation of more complex molecules for pharmaceutical and agrochemical research [1].

Why 4-Chloro-5-nitro-2-phenylpyridine Cannot Be Interchanged with Other Nitropyridine Isomers


The value of 4-Chloro-5-nitro-2-phenylpyridine lies in its precise regiochemistry. Closely related analogs, such as 2-(4-Chlorophenyl)-5-nitropyridine (CAS 874492-01-0), 4-Chloro-2-nitro-5-phenylpyridine (CAS 1805645-38-8), and the non-chlorinated 5-Nitro-2-phenylpyridine (CAS 89076-64-2), share a similar molecular framework but differ in the positioning of their chloro, nitro, and phenyl substituents . This difference in substitution pattern fundamentally alters each compound's electronic distribution, dipole moment, and chemical reactivity . For instance, the placement of the electron-withdrawing nitro group adjacent to the chloro substituent creates a specific activation pattern for nucleophilic aromatic substitution (SNAr) that is not present in isomers where these groups are separated. Consequently, these compounds are not interchangeable building blocks; selecting the wrong isomer will lead to failed or inefficient syntheses and a different biological activity profile, as demonstrated by the varying herbicidal potency observed across different phenylpyridine substitution patterns [1].

Quantitative Differentiation of 4-Chloro-5-nitro-2-phenylpyridine Against Key Analogs


Comparative Lipophilicity: Impact of Regiochemistry on Predicted logP

Lipophilicity, a key determinant of a molecule's ADME properties, is significantly influenced by substitution pattern. The target compound, 4-Chloro-5-nitro-2-phenylpyridine, and its positional isomer, 4-Chloro-2-nitro-5-phenylpyridine, exhibit different computed partition coefficients (XLogP3). This difference stems from the change in the relative positions of the electron-withdrawing nitro and chloro groups, which alters the overall dipole moment and hydrophobic surface area [1].

Medicinal Chemistry Drug Design Lipophilicity Physicochemical Properties

Comparative Topological Polar Surface Area (TPSA) and Bioavailability Prediction

The Topological Polar Surface Area (TPSA) is a useful descriptor for predicting a molecule's passive oral bioavailability. Both 4-Chloro-5-nitro-2-phenylpyridine and its isomer 4-Chloro-2-nitro-5-phenylpyridine share the same computed TPSA of 58.7 Ų. This value, being well under the 140 Ų threshold associated with good oral absorption, suggests that compounds with this core have favorable permeability characteristics [1]. The consistency of this value across isomers indicates that the core scaffold provides a reliable baseline for oral bioavailability, while the specific regiochemistry can be used to fine-tune other properties like target engagement.

Medicinal Chemistry Drug Design Physicochemical Properties Bioavailability

Class-Level Herbicidal Activity: Phenylpyridine Core as a Lead for Protoporphyrinogen-IX-Oxidase (PPO) Inhibition

A series of novel phenylpyridines, synthesized via Suzuki-coupling, have been identified as potent inhibitors of protoporphyrinogen-IX-oxidase (PPO) [1]. This class of compounds demonstrates high herbicidal activity against a broad spectrum of important broadleaf and grass weed species under both pre- and post-emergent conditions [1]. While specific IC50 values for 4-Chloro-5-nitro-2-phenylpyridine against PPO are not publicly available, the core phenylpyridine scaffold is a validated lead for this mechanism of action. The presence and specific placement of electron-withdrawing groups (like the nitro and chloro substituents) on the pyridine and phenyl rings are critical for optimizing this activity, as established by the reported structure-activity relationships [1].

Agrochemicals Herbicides Enzyme Inhibition PPO Inhibitors

Best Research and Industrial Application Scenarios for 4-Chloro-5-nitro-2-phenylpyridine


Medicinal Chemistry: Late-Stage Diversification via Regioselective Cross-Coupling

4-Chloro-5-nitro-2-phenylpyridine is a valuable building block for constructing complex drug-like molecules. The chloro substituent at the 4-position serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing for the introduction of diverse aryl or heteroaryl groups at this position [1]. The nitro group at the 5-position can be reduced to an amine, providing a second point of diversification for amide bond formation or other functional group transformations. This orthogonal reactivity, derived directly from the compound's specific substitution pattern, makes it ideal for generating focused libraries of compounds for lead optimization in drug discovery programs.

Agrochemical Research: Synthesis of Next-Generation PPO-Inhibiting Herbicides

Based on established structure-activity relationships, the phenylpyridine core is a known pharmacophore for the inhibition of protoporphyrinogen-IX-oxidase (PPO), a key enzyme in chlorophyll biosynthesis [2]. 4-Chloro-5-nitro-2-phenylpyridine contains this core and possesses specific substitution that can be leveraged to explore the chemical space around known PPO inhibitors. Researchers can use this compound as a late-stage intermediate to synthesize novel phenylpyridine derivatives and screen them for improved herbicidal potency, spectrum of weed control, and crop safety profiles in both pre- and post-emergent applications [2].

Analytical Chemistry: Use as a Reference Standard or Precursor for Impurity Profiling

The unique substitution pattern of 4-Chloro-5-nitro-2-phenylpyridine makes it relevant as a potential impurity or synthetic precursor for structurally related pharmaceutical agents, such as those containing a chlorophenyl-pyridine moiety (e.g., Vismodegib) [3]. Therefore, this compound is a critical tool for analytical development. It can be used as a reference standard or marker in developing and validating HPLC or LC-MS methods to ensure the purity and quality of active pharmaceutical ingredients. Its procurement is essential for quality control laboratories performing impurity profiling for drug substances with this structural motif [3].

Materials Science: Synthesis of Ligands for Coordination Complexes

2-Phenylpyridine derivatives are widely used as cyclometalating ligands in the synthesis of phosphorescent transition metal complexes, notably with iridium(III) and ruthenium(II), for applications in organic light-emitting diodes (OLEDs) and photocatalytic systems [4]. The electron-withdrawing nitro group on 4-Chloro-5-nitro-2-phenylpyridine will significantly tune the electronic and photophysical properties of any resulting metal complex. The chloro substituent offers a convenient site for further functionalization, allowing the ligand's properties to be tailored for specific device requirements [5].

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